molecular formula C4H10O2S B3055843 Ethyl ethanesulfinate CAS No. 673-54-1

Ethyl ethanesulfinate

Cat. No.: B3055843
CAS No.: 673-54-1
M. Wt: 122.19 g/mol
InChI Key: GFOMIMIQJHFXDS-UHFFFAOYSA-N
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Description

Ethyl ethanesulfinate is an organosulfur compound with the chemical formula ( \text{C}_4\text{H}_9\text{O}_2\text{S} ). It is the ethyl ester of ethanesulfinic acid. This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl ethanesulfinate can be synthesized through the esterification of ethanesulfinic acid with ethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows: [ \text{CH}_3\text{CH}_2\text{SO}_2\text{H} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{SO}_2\text{C}_2\text{H}_5} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form ethyl ethanesulfonate.

    Reduction: It can be reduced to ethanesulfinate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are often employed.

Major Products Formed:

    Oxidation: Ethyl ethanesulfonate.

    Reduction: Ethanesulfinate.

    Substitution: Various substituted ethanesulfinates depending on the nucleophile used.

Scientific Research Applications

Ethyl ethanesulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfone and sulfoxide compounds.

    Biology: The compound can be used in studies involving sulfur metabolism and enzyme interactions.

    Medicine: this compound derivatives are explored for their potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl ethanesulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfur atom in the compound can form bonds with various electrophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

    Ethyl methanesulfonate: Similar in structure but with a different sulfonate group.

    Methyl ethanesulfinate: Similar but with a methyl group instead of an ethyl group.

    Ethyl ethanesulfonate: The oxidized form of this compound.

Uniqueness: this compound is unique due to its specific reactivity and the presence of the ethanesulfinate group. This makes it a valuable reagent in organic synthesis and various industrial applications.

Properties

IUPAC Name

ethyl ethanesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S/c1-3-6-7(5)4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOMIMIQJHFXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563588
Record name Ethyl ethanesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673-54-1
Record name Ethanesulfinic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=673-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl ethanesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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